![molecular formula C16H22O2Si2 B14597699 (1,4-Phenylene)bis{dimethyl[(prop-2-yn-1-yl)oxy]silane} CAS No. 61157-19-5](/img/structure/B14597699.png)
(1,4-Phenylene)bis{dimethyl[(prop-2-yn-1-yl)oxy]silane}
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,4-Phenylene)bis{dimethyl[(prop-2-yn-1-yl)oxy]silane} is a chemical compound that features a phenylene group bonded to two dimethyl[(prop-2-yn-1-yl)oxy]silane groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,4-Phenylene)bis{dimethyl[(prop-2-yn-1-yl)oxy]silane} typically involves the reaction of 1,4-dibromobenzene with dimethyl[(prop-2-yn-1-yl)oxy]silane in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 80-100°C and stirred for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of (1,4-Phenylene)bis{dimethyl[(prop-2-yn-1-yl)oxy]silane} may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
(1,4-Phenylene)bis{dimethyl[(prop-2-yn-1-yl)oxy]silane} can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the alkyne groups to alkenes or alkanes.
Substitution: The phenylene group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Alkenes or alkanes.
Substitution: Halogenated or nitrated derivatives of the phenylene group.
Scientific Research Applications
(1,4-Phenylene)bis{dimethyl[(prop-2-yn-1-yl)oxy]silane} has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Investigated for its potential use in therapeutic agents and diagnostic tools.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (1,4-Phenylene)bis{dimethyl[(prop-2-yn-1-yl)oxy]silane} depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through covalent or non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
- (1,4-Phenylene)bis{dimethyl[(1-phenylprop-2-yn-1-yl)oxy]silane}
- (1,4-Phenylene)bis{dimethyl[(prop-2-yn-1-yl)oxy]silane}
Uniqueness
(1,4-Phenylene)bis{dimethyl[(prop-2-yn-1-yl)oxy]silane} is unique due to the presence of the prop-2-yn-1-yl groups, which impart specific reactivity and structural characteristics. This distinguishes it from other similar compounds that may have different substituents on the phenylene or silane groups.
Properties
CAS No. |
61157-19-5 |
|---|---|
Molecular Formula |
C16H22O2Si2 |
Molecular Weight |
302.51 g/mol |
IUPAC Name |
[4-[dimethyl(prop-2-ynoxy)silyl]phenyl]-dimethyl-prop-2-ynoxysilane |
InChI |
InChI=1S/C16H22O2Si2/c1-7-13-17-19(3,4)15-9-11-16(12-10-15)20(5,6)18-14-8-2/h1-2,9-12H,13-14H2,3-6H3 |
InChI Key |
CFEXMBDRBVVENP-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C1=CC=C(C=C1)[Si](C)(C)OCC#C)OCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Carboxymethoxy)methoxy]-3-hydroxypropanoic acid](/img/structure/B14597618.png)
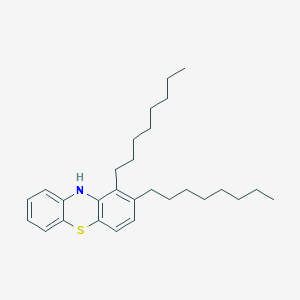
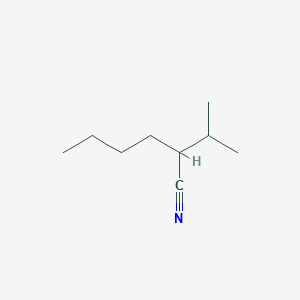
![3-[(1H-Indol-3-yl)sulfanyl]but-2-enoic acid](/img/structure/B14597636.png)
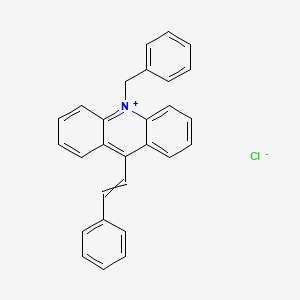
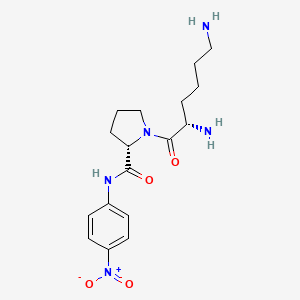
![Trimethyl[(1-phenylpent-4-en-2-yl)oxy]silane](/img/structure/B14597644.png)
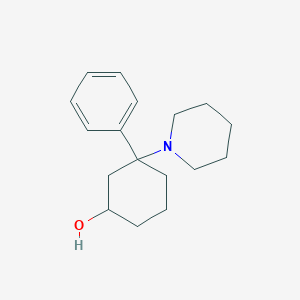
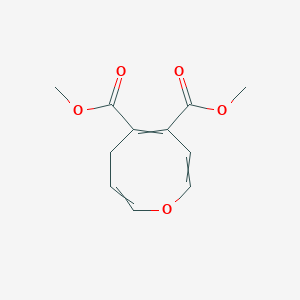
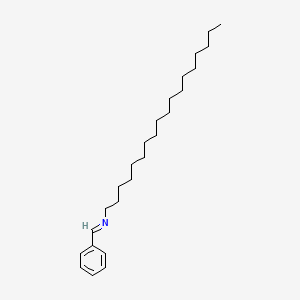
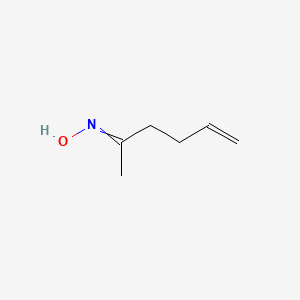
![1-(4-Nitrophenyl)-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,2]oxazole](/img/structure/B14597683.png)
![3-Chloro-4-(chloromethyl)-1-[(4-chlorophenyl)methyl]pyrrolidin-2-one](/img/structure/B14597684.png)

